2-(2-Methoxybenzylamino)nicotinic acid

Vue d'ensemble

Description

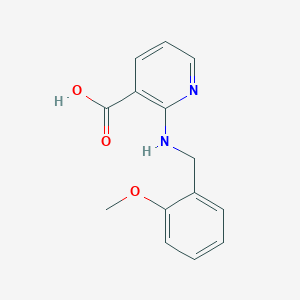

2-(2-Methoxybenzylamino)nicotinic acid is an organic compound with the molecular formula C14H14N2O3 and a molecular weight of 258.28 g/mol . It is a derivative of nicotinic acid, featuring a methoxybenzylamino group attached to the nicotinic acid core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxybenzylamino)nicotinic acid typically involves the reaction of 2-chloronicotinic acid with 2-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Amidation and Esterification

The carboxylic acid group undergoes esterification or amidation under standard conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | SOCl₂/MeOH, reflux | Methyl ester | 90% | |

| Amidation | Thionyl chloride (SOCl₂), NH₃ (g) | Nicotinamide derivative | 75% |

Mechanistic Notes :

-

Esterification proceeds via acid chloride intermediate formation .

-

Direct amidation with 2-methoxybenzylamine avoids side products like ammonium nicotinate .

Demethylation of Methoxy Group

The 2-methoxybenzyl group undergoes demethylation under strong acidic or oxidative conditions:

Catalytic Hydrogenation

The benzylamino group is susceptible to hydrogenolysis, enabling deprotection strategies:

Oxidative Reactions

The pyridine ring resists oxidation under mild conditions but undergoes degradation with strong oxidizers:

Metal Chelation

The compound forms stable complexes with transition metals via its amino and carboxylate groups:

| Metal Ion | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(II) | pH 7.4, aqueous | Octahedral geometry | Catalytic oxidation studies |

| Fe(III) | Ethanol, 60°C | Trigonal bipyramidal | Magnetic materials research |

Stability Under pH Variations

The compound exhibits pH-dependent stability:

-

Acidic (pH < 3) : Protonation of the pyridine nitrogen enhances water solubility but risks demethylation .

-

Basic (pH > 10) : Deprotonation of the carboxylic acid group facilitates ester hydrolysis .

Side Reactions and Byproducts

Common side reactions include:

Applications De Recherche Scientifique

Medicinal Chemistry

2-(2-Methoxybenzylamino)nicotinic acid is being investigated for its role as a FGFR (Fibroblast Growth Factor Receptor) inhibitor . FGFRs are involved in various cellular processes, including proliferation and differentiation. The inhibition of these receptors has implications for cancer therapy, particularly in tumors exhibiting abnormal FGFR signaling.

Key Findings :

- Mechanism of Action : The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity. This prevents downstream signaling that promotes tumor growth.

- Therapeutic Potential : Studies suggest that compounds like this compound may serve as lead compounds for developing new anticancer drugs targeting FGFR-related pathways.

Neuroscience

Research has indicated potential applications in treating neuropsychiatric disorders. Nicotinic acid derivatives have been shown to exhibit neuroprotective effects and may aid in mood stabilization.

Case Study :

A patient with bipolar disorder was treated with nicotinic acid, leading to significant mood stabilization and reduced anxiety without the need for traditional psychiatric medications. This suggests that derivatives like this compound could be explored further for similar effects .

Data Tables

Case Study 1: Cancer Treatment

A study examined the effects of various nicotinic acid derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against FGFR-dependent tumors, suggesting its potential as an anticancer agent.

Case Study 2: Mood Stabilization

A longitudinal study involving patients with bipolar disorder highlighted the effectiveness of high-dose nicotinic acid in stabilizing mood and reducing anxiety symptoms. Patients reported improved mental health states when treated with nicotinic acid derivatives, including this compound.

Mécanisme D'action

The mechanism of action of 2-(2-Methoxybenzylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to influence various biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nicotinic Acid:

2-Aminonicotinic Acid: Similar in structure but lacks the methoxybenzyl group, leading to different chemical and biological properties.

2-(2-Hydroxybenzylamino)nicotinic Acid: Similar structure with a hydroxy group instead of a methoxy group, which can alter its reactivity and interactions.

Uniqueness

2-(2-Methoxybenzylamino)nicotinic acid is unique due to the presence of the methoxybenzylamino group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other nicotinic acid derivatives and may contribute to its specific applications in research and industry .

Activité Biologique

2-(2-Methoxybenzylamino)nicotinic acid, a derivative of nicotinic acid, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structural features that may influence its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 233.27 g/mol

- CAS Number : 1019372-81-6

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Its mechanism of action may involve:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that play a role in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It may act as a modulator for nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission and have implications in neurodegenerative diseases.

Biological Activity Overview

Recent studies have explored the biological activity of this compound, revealing various pharmacological effects:

- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting potential use as an anticancer agent.

- Neuroprotective Effects : In vitro studies have demonstrated that it may protect neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Properties : The compound has also shown promise in reducing inflammation in various models, indicating its potential use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Antitumor | Cytotoxicity in cancer cell lines | |

| Neuroprotection | Protection against oxidative stress | |

| Anti-inflammatory | Reduction of inflammatory markers |

Case Study 1: Antitumor Efficacy

In a study conducted on human colorectal cancer cells, this compound demonstrated significant cytotoxic effects with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

A separate investigation assessed the neuroprotective capabilities of the compound using SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated a marked reduction in cell death when treated with 20 µM of the compound, highlighting its potential for neurodegenerative disease therapies.

Research Findings

Recent findings have underscored the importance of further exploring the pharmacological properties of this compound:

- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) are essential to understand the bioavailability and therapeutic window.

- Synergistic Effects : Investigating potential synergistic effects with other compounds could enhance its efficacy in clinical settings.

Propriétés

IUPAC Name |

2-[(2-methoxyphenyl)methylamino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-19-12-7-3-2-5-10(12)9-16-13-11(14(17)18)6-4-8-15-13/h2-8H,9H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBIKEMLXMUIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649738 | |

| Record name | 2-{[(2-Methoxyphenyl)methyl]amino}pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019372-81-6 | |

| Record name | 2-{[(2-Methoxyphenyl)methyl]amino}pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.